molecular formula C16H20 B189775 2-Phenyladamantane CAS No. 19066-24-1

2-Phenyladamantane

Cat. No. B189775
CAS RN: 19066-24-1
M. Wt: 212.33 g/mol
InChI Key: MWQZYLIXDPNHFG-UHFFFAOYSA-N
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Description

2-Phenyladamantane is a polycyclic hydrocarbon with the molecular formula C16H20 . It belongs to the adamantane family, which are nanoscale substructures of the sp3-hybridized diamond lattice . These caged hydrocarbons are characterized by a high degree of symmetry .


Synthesis Analysis

The synthesis of substituted adamantanes like 2-Phenyladamantane is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .


Molecular Structure Analysis

2-Phenyladamantane has an average mass of 212.330 Da and a monoisotopic mass of 212.156494 Da . It has four of five defined stereocenters .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

2-Phenyladamantane has a density of 1.0±0.1 g/cm3, a boiling point of 317.2±9.0 °C at 760 mmHg, and a flash point of 141.2±9.1 °C . It has a molar refractivity of 66.7±0.3 cm3 .

Scientific Research Applications

  • Chemical Analysis and Synthesis :

    • 2-Phenyladamantane can be analyzed as its chlorodifluoroacetyl derivative through gas chromatography, and its diastereoisomeric content can be determined. This method also allows for the determination of 2-phenyladamantane in plasma and urine at the nanogram level using an electron-capture detector (Cockerill et al., 1975).
  • Physical Properties and Molecular Behavior :

    • Studies on 1-phenyladamantane have shown that rotational diffusion, measured by carbon-13 spin-lattice relaxation, is influenced by solvent viscosity and specific interactions, suggesting similar considerations could apply to 2-phenyladamantane (Harris & Newman, 1981).
    • 1-Phenyladamantane exhibits high motional anisotropy, which might be relevant in understanding the molecular dynamics of 2-phenyladamantane derivatives (Kołodziejski & Laszlo, 1985).
    • NMR studies on 2-phenyladamantane provide insights into the motion around the Csp2-Csp3 bond, which is crucial for understanding its molecular structure and behavior (Schaefer et al., 1991).
  • Biotechnological Applications :

    • The metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via the Ehrlich pathway demonstrates the potential biotechnological applications of 2-phenyladamantane derivatives in fragrance and flavor industries (Kim et al., 2014).
  • Organic Chemistry and Synthesis :

    • The synthesis and properties of trans-2,2'-bi(1-phenyladamantylidene), a derivative of 2-phenyladamantane, highlight its potential in organic synthesis and the development of new materials (Okazaki et al., 2002).
    • The synthesis and study of 2-phenyl-1-boraadamantane complexes suggest applications in the creation of cage compounds and in understanding molecular interactions (Gurskii et al., 2002).
  • Bioproduction and Fermentation :

    • Research on the bioproduction of 2-phenylethanol and 2-phenethyl acetate using Kluyveromyces marxianus through solid-state fermentation of sugarcane bagasse demonstrates the potential for sustainable production methods using 2-phenyladamantane derivatives (Martinez et al., 2018).
  • Molecular Stability and Application in Coal Liquefaction :

    • The stability of 2-phenyladamantane under coal-liquefaction conditions implies its potential application in understanding the organic structure of coal (Aczel et al., 1979).

Safety and Hazards

2-Phenyladamantane is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

2-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-13(5-3-1)16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQZYLIXDPNHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335789
Record name 2-phenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyladamantane

CAS RN

19066-24-1
Record name 2-phenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the preferred conformation of the phenyl ring in 2-phenyladamantane and how does this compare to 2-phenylcyclohexane?

A1: Research utilizing 1H NMR spectroscopy and molecular orbital calculations reveals distinct conformational preferences for the phenyl ring in these two compounds. In 2-phenylcyclohexane, the equatorial isomer with the phenyl ring lying in the symmetry plane of the cyclohexane ring (parallel conformation) is most stable []. Conversely, 2-phenyladamantane favors the perpendicular conformation, where the phenyl ring is perpendicular to the Csp2-Csp3 bond, mimicking the conformation of an axial phenylcyclohexane []. This difference highlights the influence of the rigid adamantane framework on substituent conformation.

Q2: How does the rotational barrier around the Csp2-Csp3 bond in 2-phenyladamantane compare to that in 2-phenylcyclohexane?

A2: Despite their conformational differences, both 2-phenyladamantane and 2-phenylcyclohexane exhibit similar apparent twofold barriers to rotation around the Csp2-Csp3 bond, approximately 7.5 kJ/mol and 7.1 kJ/mol, respectively []. This similarity suggests that the rotational barrier is primarily influenced by local steric interactions rather than the overall molecular framework.

Q3: Can 2-phenyladamantane be used as a building block in organic synthesis?

A3: Yes, 2-phenyladamantane derivatives can be synthesized and utilized in the creation of more complex molecules. For instance, 2-phenyl-1-boraadamantane complexes have proven valuable in the synthesis of novel cage compounds []. Additionally, 2-phenyl-2-adamantanol can be used as a precursor for 2-phenyl-2-adamantanamine hydrochloride, a compound with potential applications in medicinal chemistry [].

Q4: Has the adsorption behavior of 2-phenyladamantane been investigated?

A4: Studies have explored the adsorption of 2-phenyladamantane and related aryl-substituted adamantanes on graphitized thermal carbon black surfaces []. These investigations provide insights into the interaction of these molecules with surfaces, which could be relevant for applications in materials science and separation technologies.

Q5: What is the impact of solvent on the heterolysis of 2-halo-2-phenyladamantanes?

A5: Research has demonstrated that the rate of heterolysis of 2-halo-2-phenyladamantanes is significantly influenced by the solvent environment []. This effect arises from the varying ability of different solvents to stabilize the developing charges in the transition state of the heterolysis reaction. Understanding these solvent effects is crucial for optimizing reaction conditions and yields.

Q6: Have there been any studies on the stereochemistry of reactions involving 2-phenyladamantane derivatives?

A6: Yes, studies investigating the synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone enamines have provided valuable insights into the stereochemical outcome of reactions involving intermediates related to 2-phenyladamantane []. The research revealed that the stereochemistry of the final products is significantly influenced by the stereochemistry of [, ] sigmatropic rearrangements occurring during the reaction pathway. These findings highlight the importance of considering stereochemical factors in the design and optimization of synthetic routes involving similar adamantane derivatives.

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